2-sulfopalmitic acid 2-sulfopalmitic acid
Brand Name: Vulcanchem
CAS No.: 1782-10-1
VCID: VC21207153
InChI: InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21)
SMILES: CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O
Molecular Formula: C16H32O5S
Molecular Weight: 336.5 g/mol

2-sulfopalmitic acid

CAS No.: 1782-10-1

Cat. No.: VC21207153

Molecular Formula: C16H32O5S

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

2-sulfopalmitic acid - 1782-10-1

Specification

CAS No. 1782-10-1
Molecular Formula C16H32O5S
Molecular Weight 336.5 g/mol
IUPAC Name 2-sulfohexadecanoic acid
Standard InChI InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21)
Standard InChI Key CJAJEZSCULAKCB-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O
Canonical SMILES CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O

Introduction

Chemical Structure and Identification

2-Sulfopalmitic acid, also known as hexadecanoic acid-2-sulfo or 2-sulphopalmitic acid, is characterized by a 16-carbon chain with a sulfonic acid group attached at the second carbon position. The compound features both a carboxylic acid group at one end and a sulfonic acid group near this terminus, creating a molecule with unique amphiphilic properties.

Nomenclature and Identification

The compound is identified through several systematic and common names:

IdentifierValue
Chemical Name2-Sulfohexadecanoic acid
SynonymsHexadecanoic acid-2-sulfo; 2-Sulphopalmitic acid
CAS Number1782-10-1
Parent CompoundPalmitic acid (Hexadecanoic acid)

The parent compound of 2-sulfopalmitic acid is referenced in PubChem as CID 74509, while its disodium salt form is registered as CID 110731.

Molecular Structure

2-Sulfopalmitic acid possesses a linear aliphatic chain with functional groups that create its distinctive chemical behavior:

Structural FeatureDescription
Molecular FormulaC₁₆H₃₂O₅S
Functional GroupsCarboxylic acid (-COOH), Sulfonic acid (-SO₃H)
Carbon Chain16-carbon saturated chain (hexadecyl)
SubstitutionSulfo group at C-2 position

The presence of both hydrophobic (long alkyl chain) and hydrophilic (carboxylic and sulfonic acid) moieties creates an amphiphilic molecule with surface-active properties.

Physicochemical Properties

The physicochemical properties of 2-sulfopalmitic acid reflect its unique structural features, particularly the impact of the sulfonic acid group on the otherwise hydrophobic palmitic acid backbone.

Basic Physical Properties

Available data provides the following physicochemical parameters for 2-sulfopalmitic acid:

PropertyValueSource
Molecular Weight336.48700 g/mol
Density1.098 g/cm³
Exact Mass336.19700
Polar Surface Area (PSA)100.05000
LogP5.49940
Melting PointNot Available
Boiling PointNot Available

The relatively high LogP value of 5.49940 indicates significant lipophilicity despite the presence of the sulfonic acid group, which would normally increase hydrophilicity.

Solubility Characteristics

The sulfonic acid group significantly alters the solubility profile compared to the parent palmitic acid. While specific solubility data for 2-sulfopalmitic acid is limited in the search results, sulfonated fatty acids generally demonstrate:

  • Increased water solubility compared to their non-sulfonated counterparts

  • Decreased solubility in non-polar organic solvents

  • pH-dependent solubility characteristics due to the presence of acidic groups

Derivatives and Related Compounds

2-Sulfopalmitic acid forms the basis for several derivative compounds with distinct properties and applications.

Salt Forms

The most notable derivative is the disodium salt form:

PropertyValueSource
NameDisodium 2-sulfopalmitate
Chemical FormulaC₁₆H₃₀Na₂O₅S
Molecular Weight380.5 g/mol
CAS Number5896-55-9
SynonymsDisodium 2-sulphonatopalmitate; Hexadecanoic acid, 2-sulfo-, disodium salt

This salt form occurs when both the sulfonic acid and carboxylic acid protons are replaced by sodium ions, resulting in a compound with enhanced water solubility.

Structural Analogues

Several structural analogues provide context for understanding the properties and potential applications of 2-sulfopalmitic acid:

  • 2-Fluoropalmitic acid (C₁₆H₃₁FO₂) - A related compound with a fluoro group rather than a sulfo group at the 2-position

  • Fatty Acid Ester Sulfonates (FAES) - A broader class of compounds with the general formula R-CH(SO₃⁻Na⁺)-CO₂-R'

  • Sulfo-N-succinimidyl oleate (SSO) - A compound that functions as an inhibitor of fatty acid translocase CD36

Research Applications and Studies

The unique properties of 2-sulfopalmitic acid make it valuable for various research applications.

Studies on Membrane Dynamics

The amphiphilic nature of 2-sulfopalmitic acid makes it potentially useful for studying membrane dynamics and lipid-protein interactions. Its distinctive structure could provide insights into how structural modifications affect fatty acid interactions with membrane components.

CD36-Mediated Transport Studies

Related research has utilized sulfonated compounds like SSO to study CD36-mediated fatty acid transport. For example:

  • In BV2 microglia cells, SSO treatment blocked palmitic acid-induced decreases in cell viability, suggesting the importance of CD36-mediated uptake in lipotoxicity.

  • In Neuro-2a neuroblastoma cells, SSO significantly decreased fatty acid uptake and ameliorated palmitic acid-induced decrease of cell viability, demonstrating the critical role of CD36 in fatty acid uptake and lipotoxicity.

Similar approaches using 2-sulfopalmitic acid could provide additional insights into these mechanisms.

Studies on Inflammatory Pathways

Research suggests palmitate's involvement in inflammatory processes:

  • High-fat diet-fed mice showed increased levels of CD36, IL-1β, and IL-18 in kidneys, with the CD36 inhibitor SSO attenuating NLRP3, IL-1β, and IL-18 upregulation.

  • SSO abolished palmitate-induced activation of IL-1β, IL-18, and caspase-1 in HK2 proximal tubular cells, demonstrating that palmitate causes renal tubular inflammation via the CD36/NLRP3/caspase-1 axis.

Given these findings, 2-sulfopalmitic acid could potentially serve as a tool for studying these inflammatory pathways, possibly as either an activator or inhibitor depending on its specific interaction with CD36.

Synthesis and Preparation

Limited direct information about the synthesis of 2-sulfopalmitic acid is available in the search results, but related synthetic approaches provide context.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator